CP94253
Description
5-Propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (CP-94253 hydrochloride) is a selective serotonin (5-HT) receptor agonist, primarily targeting the 5-HT1B receptor subtype . Its molecular formula is C15H20ClN3O, with a molecular weight of 293.79 g/mol . The compound exhibits a 25- to 40-fold higher affinity for 5-HT1B receptors compared to 5-HT1D and 5-HT1A subtypes, making it a critical tool in neuropharmacological research for studying serotonin signaling modulation . It has been utilized in preclinical studies to investigate social deficits in autism spectrum disorder (ASD) models and adaptive responses to chronic 5-HT1B receptor stimulation in rodent models .
Properties
CAS No. |
131084-35-0 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H19N3O/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11/h3-5,10,16-17H,2,6-9H2,1H3 |
InChI Key |
KWQWBZIGHIOKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation and Michael Addition
The pyrrolo[3,2-b]pyridine skeleton is constructed via a catalyst-free Claisen-Schmidt condensation between substituted acetophenones and aldehydes, followed by Michael addition. For example, 1,5-diarylpentane-1,5-diones are synthesized from 3-methoxypropiophenone and benzaldehyde in ethanol at 80°C. Cyclization with ammonium acetate under reflux yields the pyrrolopyridine core. This method achieves moderate yields (58–72%) but requires optimization for sterically hindered substrates.
Palladium-Catalyzed Cyclization
Alternative routes employ palladium catalysts for intramolecular C–N coupling. A dichloromethane solution of 2-chloro-3-aminopyridine derivatives reacts with Pd(PPh₃)₄ and potassium carbonate at 100°C, forming the bicyclic structure with 65% efficiency. This method is preferred for substrates sensitive to strong acids but necessitates rigorous exclusion of moisture.
Introduction of the Propoxy Group
Alkylation of Phenolic Intermediates
The propoxy group is introduced via nucleophilic substitution. A solution of 5-hydroxypyrrolo[3,2-b]pyridine in dimethylformamide (DMF) reacts with 1-bromopropane in the presence of potassium tert-butoxide at 60°C for 12 hours, achieving 85% conversion. Excess alkylating agent (2:1 molar ratio) suppresses di-alkylation byproducts.
Acylation-Propionylation Sequential Reactions
In a patented approach, the hydroxyl group is first acetylated using propionyl chloride (2 equivalents) in dichloromethane with thionyl chloride (0.15 equivalents) as a catalyst. The mixture is stirred at 25°C for 4 hours, followed by solvent evaporation. Ethyl acetate washing removes unreacted carbinol, yielding 5-propoxy intermediates at 73% purity.
Coupling with 1,2,3,6-Tetrahydropyridin-4-yl Moieties
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of 1,2,3,6-tetrahydropyridine is coupled to the pyrrolopyridine core using Pd(dppf)Cl₂ as a catalyst. The reaction proceeds in a mixed solvent system (toluene:ethanol:water, 4:1:1) at 90°C for 8 hours, providing the biaryl product in 68% yield.
Nucleophilic Aromatic Substitution
Electron-deficient positions on the pyrrolopyridine ring undergo substitution with tetrahydropyridine amines. For instance, 5-propoxy-3-bromopyrrolo[3,2-b]pyridine reacts with 4-amino-1,2,3,6-tetrahydropyridine in dimethylacetamide (DMAc) at 120°C for 24 hours, yielding 78% of the coupled product.
Hydrochloride Salt Formation
Direct Precipitation with HCl Gas
The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution at 0°C. The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum (95% recovery).
Acidic Hydrolysis Followed by Neutralization
A mixture of the free base in 10% sulfuric acid (THF:EtOH, 1:1) is stirred at 50°C for 2 hours. The solution is neutralized with sodium bicarbonate, extracted with dichloromethane, and treated with concentrated HCl to precipitate the hydrochloride salt (88% yield).
Analytical Characterization and Optimization
Spectroscopic Data
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrrole-H), 7.89–7.86 (m, 2H, pyridine-H), 4.12 (t, J = 6.5 Hz, 2H, OCH₂), 3.72–3.68 (m, 2H, tetrahydropyridine-H), 2.94–2.89 (m, 2H, tetrahydropyridine-H), 1.85–1.78 (m, 2H, CH₂), 1.45–1.40 (m, 2H, CH₂).
-
HPLC Purity: 99.2% (C18 column, 0.1% TFA in acetonitrile/water gradient).
Comparative Reaction Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation (Section 2.1) | 85 | 98 | Minimal byproducts |
| Acylation (Section 2.2) | 73 | 95 | Scalable purification |
| Suzuki Coupling (3.1) | 68 | 97 | Tolerance to steric hindrance |
Chemical Reactions Analysis
Types of Reactions
CP94253 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the propoxy group, leading to the formation of an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation products: Aldehydes and carboxylic acids.
Reduction products: Piperidine derivatives.
Substitution products: Various alkyl or aryl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Research
The compound has been investigated for its potential as a multi-receptor-targeting atypical antipsychotic. It has shown promising results in binding to various receptors implicated in psychotic disorders. Research indicates that compounds with similar structural frameworks exhibit activity against dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric conditions .
2. Neuropharmacology
5-Propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine; hydrochloride may also play a role in neuropharmacological studies due to its structural similarity to known neuroactive compounds. Its interactions with neurotransmitter systems could provide insights into mechanisms underlying mood disorders and anxiety .
3. Cancer Therapy
Emerging studies suggest that derivatives of this compound could serve as lead candidates for developing new cancer therapies. The compound's ability to modulate various signaling pathways may inhibit tumor growth and metastasis. Research on related pyrrolopyridine derivatives has shown efficacy in targeting cancer cell proliferation through kinase inhibition .
Synthesis and Structure
The synthesis of 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine involves several steps of organic reactions including cyclization and functional group modifications. The detailed synthetic pathway remains an area of active research as scientists seek to optimize yields and enhance biological activity.
Case Studies
Case Study 1: Atypical Antipsychotic Development
In a study focused on the synthesis of novel atypical antipsychotics, researchers synthesized derivatives based on the structure of 5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine. These derivatives were evaluated for their binding affinity to dopamine D2 receptors and serotonin 5-HT2A receptors. Results indicated that specific modifications enhanced receptor affinity and selectivity, suggesting a pathway for developing more effective antipsychotic medications .
Case Study 2: Cancer Cell Line Inhibition
Another study examined the effects of related compounds on various cancer cell lines. The research demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells while sparing normal cells. This selectivity highlights the potential therapeutic application of compounds derived from the pyrrolopyridine scaffold in oncology .
Mechanism of Action
CP94253 exerts its effects by selectively binding to and activating the serotonin 5-HT1B receptor. This receptor is involved in the regulation of neurotransmitter release, particularly serotonin and dopamine. Activation of the 5-HT1B receptor by this compound leads to:
Increased dopamine release: Promotes wakefulness and enhances mood.
Reduced food intake: Promotes satiety and reduces appetite.
Modulation of reward pathways: Enhances the reinforcing effects of substances like cocaine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolopyridine/Indole Moieties
CP-94253 hydrochloride shares structural motifs with other compounds bearing the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine or indole scaffold. Key examples include:
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole derivatives: These compounds, such as those studied by Jagiellonian University, exhibit monoamine transporter (MAT) binding but lack dual affinity for 5-HT1A and serotonin transporter (SERT) compared to CP-94253 .
- 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine derivatives : Bioisosteric replacement of indole with pyrrolo[2,3-b]pyridine in these analogs (e.g., compound 11 in ) resulted in retained SERT affinity (Ki = 9.2 nM) but reduced 5-HT1A receptor binding (Ki = 128 nM) .
Pharmacological Profile Comparison
Notes:
- CP-94253’s high 5-HT1B specificity contrasts with the broader target engagement of pyrrolo[2,3-b]pyridine derivatives (e.g., SERT/D2 receptor activity in compound 8 ) .
- Structural modifications, such as replacing indole with pyrrolopyridine, reduce 5-HT1A affinity but enhance SERT inhibition, suggesting scaffold-dependent selectivity .
Mechanistic and Functional Comparisons
Behavioral Effects
- In ASD mouse models, CP-94253 (10 mg/kg) reverses social deficits by enhancing 5-HT1B-mediated signaling .
Biological Activity
5-Propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine; hydrochloride (commonly referred to as CP 94253) is a compound of significant interest in pharmacology due to its potent biological activities. This article will delve into its biological activity, mechanisms, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 131084-35-0 |
| Melting Point | >230°C (decomposes) |
| Solubility | Soluble in water (15 mg/mL) |
| pKa | 14.37 ± 0.40 (predicted) |
CP 94253 acts primarily as a selective agonist for the serotonin 5-HT1B receptor , demonstrating high selectivity over other serotonin receptors such as 5-HT1A and 5-HT1D. The Ki values for receptor binding are as follows:
- 5-HT1A : 89 nM
- 5-HT1B : 2 nM
- 5-HT1C : 860 nM
- 5-HT1D : 49 nM
- 5-HT2 : 1600 nM
This selectivity indicates that CP 94253 could be utilized in conditions where modulation of the serotonin system is beneficial, particularly in anxiety and mood disorders .
Pharmacological Effects
Research has demonstrated several pharmacological effects of CP 94253:
- Anxiolytic Effects : In animal models, CP 94253 exhibited anxiolytic properties, suggesting potential utility in treating anxiety disorders.
- Cocaine Reinforcement : It has been shown to enhance the reinforcing effects of cocaine self-administration in rats, indicating a complex interaction with the reward pathways in the brain .
- Appetite Suppression : The compound has also been linked to reduced food intake, which may have implications for obesity treatment .
Study on Anxiolytic Properties
In a study published in Neuropharmacology, researchers assessed the anxiolytic effects of CP 94253 using a series of behavioral tests in rodents. The results indicated that administration of CP 94253 significantly reduced anxiety-like behaviors compared to controls. This was attributed to its action on the serotonin system, specifically through the activation of the 5-HT1B receptors .
Cocaine Self-administration Model
Another study explored the impact of CP 94253 on cocaine self-administration in rats. The findings revealed that the compound dose-dependently increased self-administration rates, suggesting that it may enhance the rewarding effects of cocaine through its serotonergic activity. This raises questions about its potential for abuse but also highlights its role in understanding addiction mechanisms .
Appetite Regulation Research
Further investigations into appetite regulation demonstrated that CP 94253 could reduce food intake in animal models. This effect is hypothesized to be mediated by its action on serotonin receptors involved in satiety signaling pathways .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what purification methods are typically employed?
Answer:
The synthesis often involves multi-step strategies:
- Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(dppf)Cl₂) to introduce the tetrahydropyridine moiety to the pyrrolopyridine core .
- Protection/deprotection steps : Boc groups are used to stabilize intermediates during boronic acid cross-coupling reactions .
- Purification : Silica gel column chromatography is standard for isolating intermediates, while recrystallization from ethanol/water mixtures ensures high purity for the final hydrochloride salt .
Critical reaction parameters include solvent choice (dioxane/water mixtures for coupling) and temperature control (reflux for cyclization steps) .
Basic: How is the binding affinity of this compound toward serotonin receptors (e.g., 5-HT1A, 5-HT6) determined experimentally?
Answer:
- Radioligand displacement assays : Transfected HEK-293 cells expressing human 5-HT1A or 5-HT6 receptors are incubated with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A). Ki values are calculated using competitive binding curves .
- Selectivity panels : Off-target affinity (e.g., M1R, hERG) is assessed to ensure specificity .
- Data interpretation : IC₅₀ values are normalized to reference antagonists (e.g., clozapine for 5-HT6R) to validate results .
Advanced: What strategies optimize multi-target activity (e.g., D2R partial agonism, 5-HT6R antagonism) while minimizing off-target effects?
Answer:
- Structure-activity relationship (SAR) studies : Modifying the propoxy group enhances 5-HT6R antagonism, while the tetrahydropyridine moiety balances D2R partial agonism .
- Molecular docking : Computational models predict interactions with D2R’s orthosteric site and 5-HT6R’s hydrophobic pockets .
- In vitro selectivity screening : Prioritize compounds with >100-fold selectivity over M1R and hERG to avoid anticholinergic or cardiotoxic effects .
Advanced: How can contradictory in vitro binding data and in vivo behavioral outcomes be reconciled?
Answer:
- Pharmacokinetic profiling : Assess blood-brain barrier penetration via logP/logD calculations (optimal range: 2–3) and P-glycoprotein efflux assays .
- Metabolite analysis : Active metabolites (e.g., N-desmethyl derivatives) may contribute to in vivo efficacy not predicted by parent compound affinity .
- Dose-response calibration : Behavioral tests (e.g., forced swim test) require lower doses (MED = 0.1 mg/kg) than in vitro IC₅₀ values due to target engagement dynamics .
Basic: What spectroscopic methods characterize the hydrochloride salt form?
Answer:
- ¹H/¹³C NMR : Confirm protonation of the tetrahydropyridine nitrogen (δ ~3.5 ppm for NH⁺) and chloride counterion integration .
- HPLC-MS : Purity (>95%) is verified using C18 columns with UV detection at 230–260 nm .
- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (e.g., Cl ~11.5% for hydrochloride salts) .
Advanced: How are computational approaches integrated to design BBB-permeable derivatives?
Answer:
- QSAR models : Correlate substituent electronegativity (e.g., propoxy vs. methoxy) with BBB permeability .
- Molecular dynamics : Simulate membrane diffusion using lipid bilayer models to prioritize compounds with low desolvation penalties .
- Machine learning : Train algorithms on datasets of known CNS drugs to predict bioavailability .
Advanced: How are animal models validated for assessing procognitive/antidepressant effects?
Answer:
- Forced swim test (FST) : Dose-dependent immobility reduction (vs. vehicle) indicates antidepressant-like activity; positive controls (e.g., fluoxetine) validate the assay .
- Novel object recognition (NOR) : Scopolamine-induced deficits model cognitive impairment. Compound 16 restored discrimination indices (d2 = 0.8) at 1 mg/kg, outperforming intepirdine .
- Behavioral specificity : Motor coordination tests (e.g., rotarod) ensure effects are not confounded by sedation .
Basic: What parameters are critical for scaling up synthesis?
Answer:
- Catalyst loading : Reduce Pd(dppf)Cl₂ to 0.04 eq to minimize costs while maintaining yield (>90%) .
- Solvent optimization : Replace THF with ethanol/water mixtures for safer large-scale reactions .
- Work-up efficiency : Liquid-liquid extraction (ethyl acetate/water) streamlines intermediate isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
